N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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Overview
Description
- The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical nomenclature.
N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: is a synthetic organic compound with a complex structure. It contains a thiazole ring, a carbamimidamido group, and a bromophenyl substituent.
Preparation Methods
Synthetic Routes: While specific literature on this compound may be limited, we can propose a synthetic route. One approach involves the condensation of 2-aminothiazole with 4-bromobenzoyl chloride, followed by amidation with carbamimidamido chloride.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide). Reagents include base (such as triethylamine) and catalysts (e.g., DMAP).
Industrial Production: Industrial-scale production methods would require optimization, scalability, and cost-effectiveness. Consultation with experts in process chemistry would be necessary.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and various halogenating agents may be involved.
Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility, bioactivity, and stability.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, antimicrobials).
Medicine: Assess its pharmacological activity (e.g., anti-inflammatory, anticancer).
Industry: Evaluate its use in materials science (e.g., polymers, dyes).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Bioavailability: Consider its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific functional groups, substitution pattern).
Similar Compounds: While direct analogs may be scarce, explore related thiazole derivatives.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
: Example related compound: 2-(4-bromophenyl)thiazol-4-ylamine.
Properties
Molecular Formula |
C12H12BrN5O2S |
---|---|
Molecular Weight |
370.23 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C12H12BrN5O2S/c13-6-1-3-7(4-2-6)16-9(19)5-8-10(20)17-12(21-8)18-11(14)15/h1-4,8H,5H2,(H,16,19)(H4,14,15,17,18,20) |
InChI Key |
TXPHSFXNALZVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)Br |
Origin of Product |
United States |
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